molecular formula C37H31NO4Se B15131176 Fmoc-Sec(Trt)-OH

Fmoc-Sec(Trt)-OH

Cat. No.: B15131176
M. Wt: 632.6 g/mol
InChI Key: BNOGRCVLEKLKJK-UMSFTDKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Sec(Trt)-OH, also known as 9-fluorenylmethyloxycarbonyl-selenocysteine(trityl)-OH, is a derivative of selenocysteine. Selenocysteine is an amino acid that contains selenium, which is an essential trace element in the human diet. The Fmoc group is used to protect the amino group during peptide synthesis, while the trityl group protects the selenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Sec(Trt)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the C-terminal amino acid to an insoluble resin. The Fmoc group is then removed using piperidine, and the next amino acid is coupled to the growing peptide chain. This process is repeated until the desired peptide sequence is obtained .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of solid-phase synthesis allows for the easy separation of intermediates and final products from soluble reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Sec(Trt)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include selenocysteine derivatives with various protecting groups or functional groups, depending on the specific reaction conditions .

Scientific Research Applications

Chemistry

Fmoc-Sec(Trt)-OH is widely used in peptide synthesis, particularly in the synthesis of selenoproteins. Selenoproteins are proteins that contain selenocysteine and play important roles in various biological processes .

Biology

In biological research, this compound is used to study the role of selenocysteine in proteins and enzymes. It is also used to investigate the effects of selenium on cellular processes and to develop selenium-based therapeutics .

Medicine

In medicine, this compound is used to develop peptide-based drugs and therapies. Selenocysteine-containing peptides have shown potential in treating various diseases, including cancer and cardiovascular diseases .

Industry

In the industrial sector, this compound is used in the production of selenoproteins for nutritional supplements and functional foods. It is also used in the development of biosensors and other analytical tools .

Mechanism of Action

The mechanism of action of Fmoc-Sec(Trt)-OH involves the incorporation of selenocysteine into peptides and proteins. The presence of selenium in selenocysteine allows these proteins to participate in redox reactions and other biochemical processes that are not possible with other amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Sec(Trt)-OH is unique due to the presence of selenium, which imparts distinct biochemical properties to the peptides and proteins it is incorporated into. Selenium-containing peptides have unique redox properties and can participate in reactions that are not possible with sulfur-containing cysteine derivatives .

Properties

Molecular Formula

C37H31NO4Se

Molecular Weight

632.6 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylselanylpropanoic acid

InChI

InChI=1S/C37H31NO4Se/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1

InChI Key

BNOGRCVLEKLKJK-UMSFTDKQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Se]C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Se]CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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